6-Benzyl-1,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a diazaspiro[3.3]heptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,6-diazaspiro[3One common method involves the use of azabicyclo[1.1.0]butyl intermediates, which undergo a two-step protocol to form the desired spirocyclic structure . The reaction conditions often include mild flow technology to ensure the stability and efficiency of the synthesis.
Industrial Production Methods: While specific industrial production methods for 6-Benzyl-1,6-diazaspiro[3.3]heptane are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-Benzyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides rigidity and a unique spatial arrangement, which can enhance binding affinity and selectivity towards the target . The benzyl group can further modulate the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
- 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
- 1-[(2R,3R)-6-Benzyl-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-1-yl]-2-methoxyethanone .
Comparison: 6-Benzyl-1,6-diazaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages in terms of target selectivity and clinical success compared to more flexible or less defined structures .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-benzyl-1,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-9-12(10-14)6-7-13-12/h1-5,13H,6-10H2 |
InChI Key |
ZEIXNNSDRODVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.